molecular formula C5H6O2S4 B12218372 5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dithiole-2-thione

5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dithiole-2-thione

Cat. No.: B12218372
M. Wt: 226.4 g/mol
InChI Key: QWMCQUFXJCZSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dithiole-2-thione is a heterocyclic compound that contains sulfur and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dithiole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-hydroxythiophans with thionyl chloride, which leads to the formation of the desired heterocyclic structure . The reaction conditions often include the use of deuteroacetic acid as a solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures the efficient and consistent production of the compound. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dithiole-2-thione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dithiole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dithiole-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dithiole-2-thione is unique due to its specific arrangement of sulfur and oxygen atoms within the heterocyclic ring. This arrangement imparts distinct chemical properties that differentiate it from other similar compounds. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H6O2S4

Molecular Weight

226.4 g/mol

IUPAC Name

5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dithiole-2-thione

InChI

InChI=1S/C5H6O2S4/c6-11(7)1-3-4(2-11)10-5(8)9-3/h3-4H,1-2H2

InChI Key

QWMCQUFXJCZSQY-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=S)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.